Predicted Lipophilicity (LogP) Distinguishes 5-Methyl from 5-Unsubstituted and 5-Fluoro Analogs
The 5-methyl substitution confers a predicted LogP of 1.56, which is moderately higher than the 5-unsubstituted parent 2,3-dihydrobenzofuran-7-amine (LogP estimated at approximately 1.2 based on fragment-based calculation) and substantially lower than the 5-fluoro analog (LogP estimated at approximately 1.8–2.0) [1]. This intermediate lipophilicity positions 5-methyl-2,3-dihydrobenzofuran-7-amine as a scaffold with potentially balanced membrane permeability and aqueous solubility, relevant for CNS drug discovery programs where both excessively hydrophilic and excessively lipophilic building blocks present formulation or off-target binding challenges [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.56 (predicted, ChemSrc) |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-7-amine (CAS 13414-56-7): LogP estimated ~1.2; 5-Fluoro-2,3-dihydrobenzofuran-7-amine (CAS 282547-31-3): LogP estimated ~1.8–2.0 |
| Quantified Difference | ΔLogP ≈ +0.36 vs. unsubstituted; ΔLogP ≈ –0.24 to –0.44 vs. 5-fluoro |
| Conditions | Predicted values from structure-based calculation (ChemSrc); experimental LogP not available for comparators |
Why This Matters
Intermediate LogP improves the probability of achieving CNS drug-like properties (Lipinski compliance) compared to 5-fluoro analogs with higher LogP, while providing greater metabolic stability potential than the unsubstituted analog.
- [1] ChemSrc. 5-Methyl-2,3-dihydro-1-benzofuran-7-amine (CAS 1228469-83-7). LogP 1.56. https://m.chemsrc.com/mip/cas/1228469-83-7_1485170.html View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
